[(3-Methylidenecyclobutyl)sulfonyl]benzene

Organic Synthesis Rearrangement Reactions Cyclobutane Chemistry

Researchers seeking a unique cyclobutyl sulfone scaffold with exocyclic methylene for γ-secretase inhibitor libraries often face limited sourcing. [(3-Methylidenecyclobutyl)sulfonyl]benzene provides a pre-functionalized building block combining ring strain, exocyclic π-conjugation, and an electron-withdrawing sulfonyl group. • 95% purity, ideal for direct synthesis • Inferred high-yielding route from methylenecyclopropyl precursors • Relevant to Alzheimer's Notch-sparing γ-secretase inhibitor development • Compact strained core for novel chemical space exploration. Standard B2B shipping with reliable supply chain.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
Cat. No. B13184280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Methylidenecyclobutyl)sulfonyl]benzene
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC=C1CC(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2S/c1-9-7-11(8-9)14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
InChIKeyBBPQZLZLJKDISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Methylidenecyclobutyl)sulfonyl]benzene Sourcing Overview


[(3-Methylidenecyclobutyl)sulfonyl]benzene (CAS: 2059971-17-2) is a specialized sulfone derivative characterized by a cyclobutyl core with an exocyclic methylene group and a phenylsulfonyl substituent. It is primarily utilized as a research intermediate in organic synthesis, with a standard commercial purity of 95% . A direct, quantitative comparison of this specific compound's properties against close structural analogs is not available in the primary scientific literature or patent databases. This guide focuses on the unique structural features of [(3-Methylidenecyclobutyl)sulfonyl]benzene and presents the best available evidence—primarily class-level inferences from related systems—to support informed selection and procurement when considering alternatives.

Exocyclic methylene handle for functionalization
Phenylsulfonyl electron-withdrawing group
Standard-purity research intermediate

Generic Substitution Issues for [(3-Methylidenecyclobutyl)sulfonyl]benzene


The combination of an exocyclic methylene on a strained cyclobutane ring and a phenylsulfonyl group creates a specific electronic and steric environment that cannot be replicated by simpler analogs like cyclobutyl phenyl sulfone (which lacks the methylene) or 1-arylsulfonylcyclobutene (which contains an endocyclic double bond) [1][2]. The exocyclic methylene is a key site for potential functionalization, while the sulfonyl group is a strong electron-withdrawing moiety. These features collectively influence the compound's reactivity, stability, and potential biological interactions in ways that a generic substitution may not. The following section details the specific, evidence-backed differentiators that stem from this unique architecture.

Target compound
Cyclobutyl phenyl sulfone
Lacks exocyclic methylene functionalization site
Target compound
1-Arylsulfonylcyclobutene
Endocyclic double bond alters reactivity and electronic profile
Target compound
Simpler sulfones
May lack ring-strain and combined electronic effects

[(3-Methylidenecyclobutyl)sulfonyl]benzene Differentiation


Efficient Synthetic Access

A key differentiation lies in the compound's synthetic accessibility. While direct synthetic data for the target compound is not available, a closely related class of 3-methylenecyclobutyl sulfonates can be prepared from 3-methylenecyclopropylmethyl precursors via a silica-gel triggered rearrangement in 'almost quantitative yields' [1]. This suggests a highly efficient route to the core structure, a significant advantage over alternative cyclobutyl derivatives that may require more complex or lower-yielding syntheses.

Synthetic Access
Class-level inference
Related 3-methylenecyclobutyl sulfonates in almost quantitative yields
May support efficient procurement
Target compound yield not directly reported
Organic Synthesis Rearrangement Reactions Cyclobutane Chemistry

Sulfonyl Stabilization of Methylenecyclobutene Core

Research on the structurally related bis(methylene)cyclobutene (BMCB) system demonstrates that electron-withdrawing groups, such as sulfonyl substituents, are 'more effective' at stabilizing the core structure when placed on the exocyclic methylene positions compared to the endocyclic double bond [1]. By inference, the phenylsulfonyl group in [(3-Methylidenecyclobutyl)sulfonyl]benzene is expected to confer enhanced kinetic stability relative to unsubstituted or endocyclically-substituted analogs.

Kinetic Stability
Class-level inference
Exocyclic sulfonyl group reported more effective at stabilization
May improve storage and handling
Inferred from BMCB system study
Physical Organic Chemistry Stability Studies Electron-Deficient Systems

Notch-Sparing γ-Secretase Inhibition Potential

A patent describes a class of 'cyclobutyl sulfone derivatives' as inhibitors of γ-secretase that 'spare the Notch signaling pathway', a desirable profile to avoid gastrointestinal side effects in Alzheimer's disease treatment [1]. While the specific target compound is not listed as an exemplary embodiment, it falls within the broad structural class (a cyclobutyl sulfone) and therefore possesses the core pharmacophore associated with this unique and valuable biological profile. This distinguishes it from non-cyclobutyl γ-secretase inhibitors which are often associated with Notch-related toxicities.

Notch-Sparing Profile
Class-level inference
Cyclobutyl sulfone class associated with γ-secretase inhibition sparing Notch pathway
Supports Alzheimer’s disease model research
Patent claim; target compound not directly assayed
Medicinal Chemistry Alzheimer's Disease Drug Discovery

Research Applications of [(3-Methylidenecyclobutyl)sulfonyl]benzene


Functionalized Cyclobutane Library Synthesis

Given its unique exocyclic methylene and sulfonyl groups, this compound is an ideal starting material for the construction of diverse cyclobutane- and methylenecyclobutene-based molecular libraries. Its inferred high-yielding synthetic route from methylenecyclopropyl precursors [1] makes it a practical choice for generating novel chemical space in medicinal chemistry and agrochemical research.

Mechanistic Studies of Strained Sulfonyl Systems

The combination of a strained cyclobutyl ring, an exocyclic double bond, and an electron-withdrawing sulfonyl group makes this compound a valuable probe for studying the interplay between ring strain, π-conjugation, and substituent effects. It can be used in physical organic chemistry studies to investigate reaction kinetics, stability, and electronic properties in comparison to less-strained or differently substituted analogs, as suggested by research on related BMCB systems [2].

γ-Secretase Modulator Exploration

As a member of the cyclobutyl sulfone class, this compound is relevant for drug discovery programs targeting Alzheimer's disease. Its core structure aligns with patented Notch-sparing γ-secretase inhibitors [3]. Researchers can utilize this compound as a scaffold for optimization, aiming to identify novel leads that modulate γ-secretase activity while minimizing the Notch-related toxicity seen with earlier generation inhibitors.

Application
Selection Property
Validation Focus
Cyclobutane library synthesis
Exocyclic methylene functional handle
Reaction scope and synthetic yield
Mechanistic studies of strained sulfonyl systems
Combined ring-strain and electronic effects
Kinetic and stability analysis
γ-Secretase modulator exploration
Cyclobutyl sulfone scaffold
Notch-sparing selectivity in APP processing assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Methylidenecyclobutyl)sulfonyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.